B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
Description
B-[4-[[[(4-Chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a carbamoyl group linked to a 4-chlorobenzylamine moiety. Its molecular formula is C₁₄H₁₂BClNO₃, with a molecular weight of 295.5 g/mol. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, which influence both reactivity and biological interactions .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCLAPRJJDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-chlorobenzylamine with 4-formylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Major Products
The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted phenylboronic acids .
Scientific Research Applications
B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid involves its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS No. 874287-98-6) is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article synthesizes diverse research findings on its biological activity, highlighting its mechanisms of action, efficacy, and potential applications.
Boronic acids are known for their ability to interact with biomolecules, particularly proteins and enzymes. The mechanism of action of this compound primarily involves:
- Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells, thus promoting cell death .
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes in conditions such as inflammation and cancer .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- In Vitro Studies : The compound has shown an IC50 value comparable to established chemotherapeutics, indicating potent growth inhibition in various cancer cell lines .
- Cell Cycle Arrest : Studies suggest that the compound induces G2/M phase arrest in cancer cells, effectively halting proliferation .
Antibacterial and Antiviral Activity
While the primary focus has been on anticancer properties, some studies have explored antibacterial activity:
- Inhibition of Bacterial Growth : Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported, suggesting potential as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Cancer Cell Line Testing
In a study involving various cancer cell lines, this compound was tested alongside other boronic acids. The results indicated an IC50 value of approximately 6 nM, demonstrating significant potency compared to control compounds .
| Compound | IC50 (nM) |
|---|---|
| Bortezomib | 7.05 |
| This compound | 6.00 |
| Control A | 20.00 |
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition revealed that this boronic acid derivative had a Ki value of 0.5 pM against autotaxin, showcasing its high affinity and specificity for this target .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have suggested that while the compound can be administered intravenously, optimization is necessary to enhance its bioavailability at therapeutic targets . Toxicity assessments indicate that it is relatively safe with no significant genotoxic effects reported in animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
